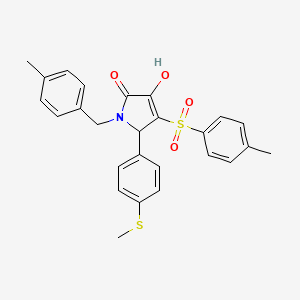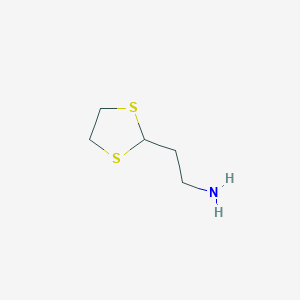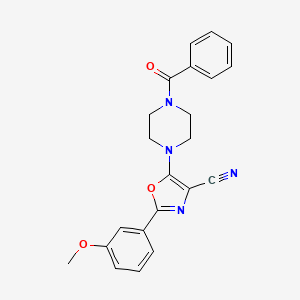
Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methylsulfonyl)acetate is a chemical compound with the molecular formula C5H10O4S . It is a colorless to yellow liquid . Another related compound, Methyl 2-(methylthio)acetate, has the molecular formula C4H8O2S .
Synthesis Analysis
While specific synthesis methods for “Methyl 2-((4-(methylsulfonyl)-2-nitrophenyl)thio)acetate” were not found, esters like it can generally be synthesized from carboxylic acids, acid chlorides, and acid anhydrides .Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For example, Methyl 2-(methylsulfonyl)acetate has the molecular formula C5H10O4S .Chemical Reactions Analysis
Esters, such as Methyl 2-(methylsulfonyl)acetate, can undergo various reactions including hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction .Physical And Chemical Properties Analysis
Methyl 2-(methylsulfonyl)acetate has a molecular weight of 166.2 g/mol, a density of 1.2590 g/mL, a boiling point of 111°C to 113°C, and a flash point of 109°C .Scientific Research Applications
Chemical Reactions and Synthetic Applications
- Allylic Alkylation: The compound has been utilized in iridium-catalyzed enantioselective allylic alkylation reactions, demonstrating high yields and enantioselectivity. These reactions underline its potential in synthesizing complex molecular structures with specific stereochemical configurations (Qinglong Xu, L. Dai, S. You, 2012).
- Synthetic Building Block: It serves as a key intermediate in various synthetic routes, enabling the construction of complex molecules with potential biological activities. For instance, its reactions with nucleophiles have been explored to generate a variety of compounds, indicating its versatility as a synthetic building block (K. B. Shaw, R. K. Miller, 1970).
Material Science and Polymer Synthesis
- Conducting Polymers: Research into the oxidation and subsequent reactions of related sulfone compounds has contributed to the development of new materials with desirable electronic properties. For example, the synthesis of polymers from methylthio methyl derivatives showcases the utility of sulfone compounds in creating conductive and electrochromic materials (Serhat Variş, M. Ak, C. Tanyeli, I. Akhmedov, L. Toppare, 2006).
Advanced Organic Synthesis Techniques
- Enantioselective Synthesis: The compound's application in enantioselective synthesis, particularly through allylic alkylation, highlights its role in producing enantiomerically pure compounds. This is crucial for the development of pharmaceuticals and agrochemicals where the activity often depends on the molecule's chirality.
- Oxidation Reactions: Its derivatives have been studied in oxidation reactions, demonstrating the potential to create various oxidized products with applications in different chemical domains. These studies contribute to a broader understanding of oxidation mechanisms and offer pathways to synthesize sulfones and sulfoxides with specific functionalities (Katsuyuki Ogura, Michiyo Suzuki, Gen-ichi Tsuchihashi, 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S2/c1-17-10(12)6-18-9-4-3-7(19(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBIHXWUBVQYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2638140.png)
![4-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2638143.png)





![7-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2638153.png)



![2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2638160.png)
![ethyl 4-[(2-cyanoethyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2638161.png)
